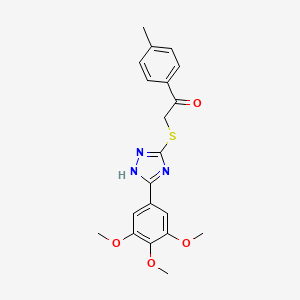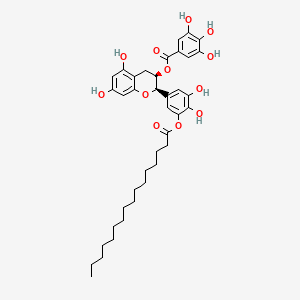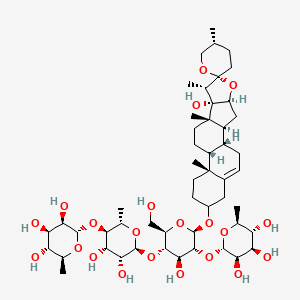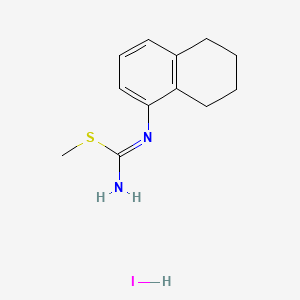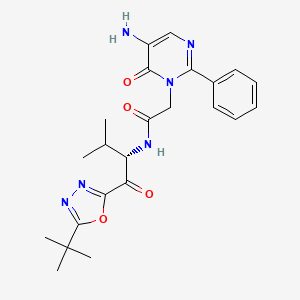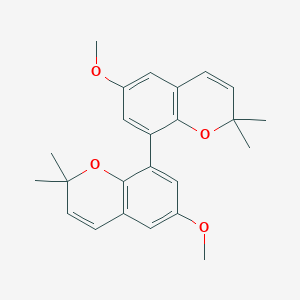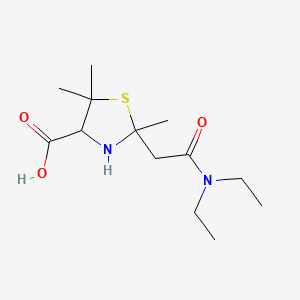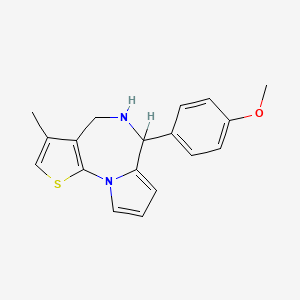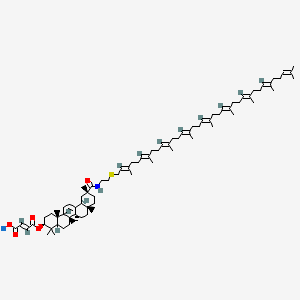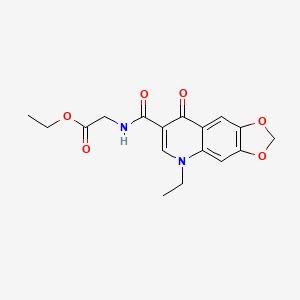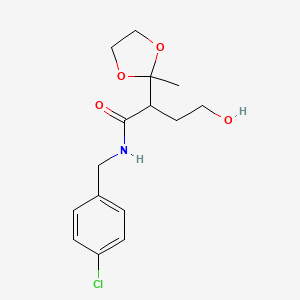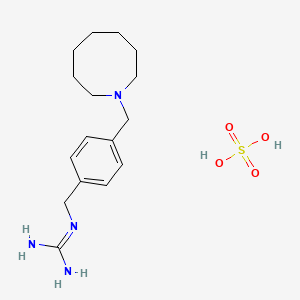
Guanidine, (4-(hexahydro-1(2H)-azocinylmethyl)benzyl)-, sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Heptamethyleniminomethylbenzylguanidine sulfate: is a bioactive chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a heptamethylene chain, an iminomethyl group, and a benzylguanidine moiety, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Heptamethyleniminomethylbenzylguanidine sulfate typically involves multiple steps, starting with the preparation of the heptamethylene chain and the iminomethyl group. The benzylguanidine moiety is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. The final step involves the formation of the sulfate salt, which is achieved by reacting the intermediate compound with sulfuric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of p-Heptamethyleniminomethylbenzylguanidine sulfate is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
p-Heptamethyleniminomethylbenzylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
p-Heptamethyleniminomethylbenzylguanidine sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized
Properties
CAS No. |
115174-16-8 |
|---|---|
Molecular Formula |
C16H28N4O4S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[[4-(azocan-1-ylmethyl)phenyl]methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C16H26N4.H2O4S/c17-16(18)19-12-14-6-8-15(9-7-14)13-20-10-4-2-1-3-5-11-20;1-5(2,3)4/h6-9H,1-5,10-13H2,(H4,17,18,19);(H2,1,2,3,4) |
InChI Key |
AZXHTFGBUAUCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)CN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


